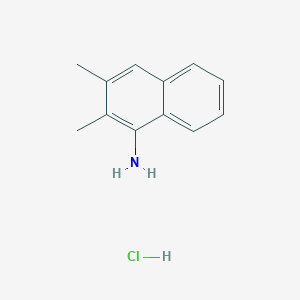

(2,3-Dimethyl-1-naphthyl)amine

Descripción general

Descripción

(2,3-Dimethyl-1-naphthyl)amine: is an organic compound belonging to the class of aromatic amines It is characterized by a naphthalene ring substituted with two methyl groups at the 2 and 3 positions and an amine group at the 1 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethyl-1-naphthyl)amine typically involves the following steps:

Nitration of Naphthalene: Naphthalene is nitrated to produce 1-nitronaphthalene.

Reduction of Nitro Group: The nitro group in 1-nitronaphthalene is reduced to an amine group, yielding 1-naphthylamine.

Methylation: The 1-naphthylamine undergoes methylation at the 2 and 3 positions to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Análisis De Reacciones Químicas

(2,3-Dimethyl-1-naphthyl)amine: undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

Reduction: The compound can be reduced to form different amines or other reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as hydrogen gas (H2) and metal catalysts (e.g., palladium on carbon) are used.

Substitution: Electrophilic substitution reactions typically require strong acids (e.g., sulfuric acid) and halogenating agents (e.g., bromine).

Major Products Formed:

Oxidation: Nitro derivatives, quinones, and other oxidized products.

Reduction: Various amines, including secondary and tertiary amines.

Substitution: Halogenated naphthalenes, nitro-substituted naphthalenes, and other substituted derivatives.

Aplicaciones Científicas De Investigación

Nitrate Reduction Studies

One of the primary applications of (2,3-Dimethyl-1-naphthyl)amine is in studying nitrate reduction by microorganisms. The compound is used as a reagent in assays that measure the reduction of nitrate to nitrite. This reaction is significant in environmental microbiology and biochemistry, as it helps understand nitrogen cycling in ecosystems.

Table 1: Nitrate Reduction Reaction Using this compound

| Reagent | Reaction Product | Application |

|---|---|---|

| This compound | Red diazo dye | Diagnostic assays in microbiology |

Diagnostic Assays

This compound has been utilized in diagnostic assays for hematology and histology. Its ability to form colored complexes upon reaction with nitrite makes it a valuable tool in clinical laboratories for detecting nitrate-reducing bacteria.

Dye Manufacturing

The compound is also used in the production of dyes and pigments. Its aromatic structure contributes to the stability and color properties of dyes, making it an important component in the textile industry.

Table 2: Industrial Applications of this compound

| Industry | Application | Notes |

|---|---|---|

| Textile | Dye manufacturing | Contributes to color stability |

| Cosmetics | Formulation ingredient | Used as a colorant |

Occupational Exposure Studies

Several studies have documented the effects of occupational exposure to aromatic amines, including this compound. For instance, research has shown a correlation between exposure to naphthylamines and increased incidence of bladder cancer among workers in dye manufacturing industries .

Table 3: Occupational Exposure Case Studies

| Study Reference | Population Studied | Findings |

|---|---|---|

| Goldwater et al. (1965) | British coal-tar dye workers | 25% incidence of bladder cancer |

| Nakamura et al. (1980) | Workers handling naphthylamines | 10.3% incidence of bladder cancer |

Mecanismo De Acción

The mechanism by which (2,3-Dimethyl-1-naphthyl)amine exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a nucleophile, participating in reactions with electrophiles. The compound may also bind to specific receptors or enzymes, influencing biological processes.

Comparación Con Compuestos Similares

(2,3-Dimethyl-1-naphthyl)amine: can be compared with other similar compounds, such as:

1-Naphthylamine: Similar structure but lacks the methyl groups.

N,N-Dimethylaniline: Similar amine group but different aromatic ring structure.

2,3-Dimethylaniline: Similar methyl groups but different position on the aromatic ring.

Actividad Biológica

(2,3-Dimethyl-1-naphthyl)amine is an aromatic amine with significant biological activity. This compound, characterized by a naphthalene ring substituted with two methyl groups and an amine group, has been the subject of various studies due to its potential implications in pharmacology and toxicology.

The synthesis of this compound typically involves several steps:

- Nitration of Naphthalene : Producing 1-nitronaphthalene.

- Reduction of Nitro Group : Converting the nitro group in 1-nitronaphthalene to an amine group, yielding 1-naphthylamine.

- Methylation : Methylating the 1-naphthylamine at the 2 and 3 positions to form this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amine group can act as a nucleophile, participating in reactions with electrophiles. Additionally, it may bind to specific receptors or enzymes, influencing biological processes such as:

Antioxidant Activity

Studies have indicated that this compound can influence the production of reactive oxygen species (ROS), which play crucial roles in cardiovascular physiology and cellular signaling. The compound's ability to modulate ROS levels may contribute to its protective effects against oxidative stress-related damage .

Cytotoxicity

Research has shown that aromatic amines, including this compound, can exhibit cytotoxic effects. This is particularly relevant in the context of cancer research, where exposure to certain aromatic amines has been linked to increased cancer risk, especially bladder cancer .

Case Studies

A cohort study involving workers exposed to naphthylamines highlighted a significant incidence of bladder cancer among those exposed to this compound and related compounds. The study found that among those exposed, the cumulative incidence was notably higher than in the general population .

Research Findings

Propiedades

IUPAC Name |

2,3-dimethylnaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2;/h3-7H,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKGVJIVNINIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.